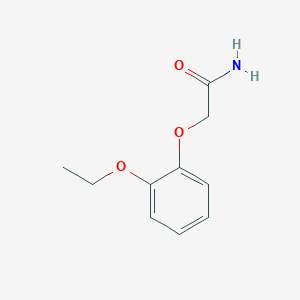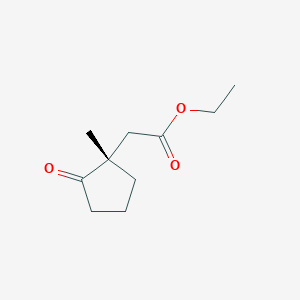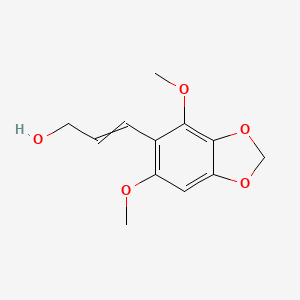
(3R)-2,6-Dimethylhept-4-yn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-2,6-Dimethylhept-4-yn-3-ol is an organic compound with the molecular formula C9H16O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hept-4-yne chain, with two methyl groups attached to the second and sixth carbon atoms. The (3R) designation indicates the specific spatial arrangement of the atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,6-Dimethylhept-4-yn-3-ol can be achieved through several methods. One common approach involves the use of stereoselective reactions to ensure the correct chiral configuration. For example, the compound can be synthesized via the addition of a propargyl group to a chiral auxiliary, followed by reduction and deprotection steps. The reaction conditions typically involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of alkynes to carbonyl compounds, followed by hydrogenation to produce the desired alcohol. The reaction conditions are optimized to ensure high enantioselectivity and minimal by-product formation.
化学反应分析
Types of Reactions
(3R)-2,6-Dimethylhept-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst in ethanol.
Substitution: SOCl2 in pyridine or PBr3 in ether.
Major Products
Oxidation: Formation of 2,6-dimethylhept-4-yn-3-one.
Reduction: Formation of 2,6-dimethylhept-4-ene-3-ol or 2,6-dimethylheptane-3-ol.
Substitution: Formation of 2,6-dimethylhept-4-yn-3-yl chloride or bromide.
科学研究应用
(3R)-2,6-Dimethylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of (3R)-2,6-Dimethylhept-4-yn-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne group can participate in covalent modifications. The molecular targets and pathways involved vary based on the specific biological context.
相似化合物的比较
(3R)-2,6-Dimethylhept-4-yn-3-ol can be compared with other similar compounds, such as:
(3S)-2,6-Dimethylhept-4-yn-3-ol: The enantiomer with the opposite chiral configuration.
2,6-Dimethylhept-4-yn-3-one: The oxidized form of the compound.
2,6-Dimethylhept-4-ene-3-ol: The reduced form of the compound.
The uniqueness of this compound lies in its specific chiral configuration, which can significantly influence its reactivity and interactions in chemical and biological systems.
属性
CAS 编号 |
561321-82-2 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
(3R)-2,6-dimethylhept-4-yn-3-ol |
InChI |
InChI=1S/C9H16O/c1-7(2)5-6-9(10)8(3)4/h7-10H,1-4H3/t9-/m0/s1 |
InChI 键 |
RZQCKHGOJBNXKO-VIFPVBQESA-N |
手性 SMILES |
CC(C)C#C[C@@H](C(C)C)O |
规范 SMILES |
CC(C)C#CC(C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)



amino}phenol](/img/structure/B14216717.png)




![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
